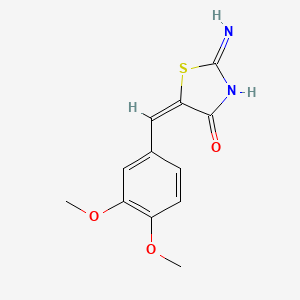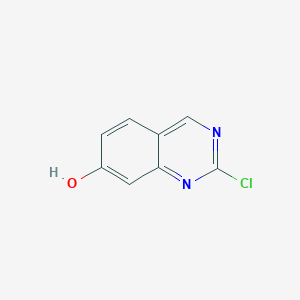
(E)-5-(3,4-Dimethoxybenzylidene)-2-iminothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
The synthesis of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through a condensation mechanism, forming the desired thiazolidinone structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
作用機序
The mechanism of action of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes . In cancer cells, the compound may induce apoptosis by interacting with cellular signaling pathways that regulate cell growth and survival.
類似化合物との比較
Similar compounds to 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one include other thiazolidinones and hydrazolyl derivatives. These compounds share similar structural features and biological activities but may differ in their potency and specificity. For example:
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound also exhibits antimicrobial and antioxidant properties.
(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its antioxidant activity, this compound is structurally similar but has different biological applications.
The uniqueness of 2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6+ |
InChIキー |
UAAYANCJZUULAF-UXBLZVDNSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N)S2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)









![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)

